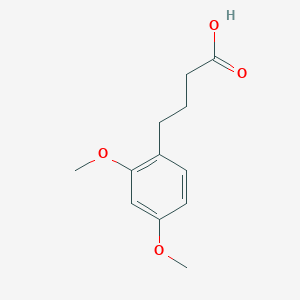

4-(2,4-Dimethoxyphenyl)butanoic acid

Description

Contextualization within Organic Synthesis Methodologies

The synthesis of 4-(2,4-Dimethoxyphenyl)butanoic acid is a prime example of well-established and powerful organic synthesis methodologies. A common and effective route involves a two-step process: a Friedel-Crafts acylation followed by a reduction.

The initial step typically involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com In this electrophilic aromatic substitution reaction, the acyl group from succinic anhydride attacks the electron-rich dimethoxybenzene ring. The methoxy (B1213986) groups are ortho, para-directing, leading to the formation of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. The reaction proceeds through the formation of an acylium ion intermediate. stackexchange.comnih.gov

The second step is the reduction of the keto group in 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene (B1212753) group, yielding the final product, this compound. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is a classic and effective method for this transformation, particularly for aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.inorganic-chemistry.org This reduction is crucial for producing the unbranched alkyl chain characteristic of the final molecule. annamalaiuniversity.ac.in Alternative reduction methods, such as the Wolff-Kishner reduction, can be employed if the substrate is sensitive to acid.

Significance in the Development of Complex Molecular Architectures

While specific documented uses of this compound as a direct building block in the total synthesis of complex natural products are not extensively reported in the readily available literature, its structural motifs are present in a variety of biologically active compounds. The dimethoxyphenyl group is a common feature in many natural products and synthetic molecules with interesting pharmacological properties. For instance, derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone have been synthesized and evaluated for their anti-inflammatory activity. nih.gov

The butanoic acid chain provides a versatile handle for further chemical modifications. Carboxylic acids can be converted into a wide range of functional groups, such as esters, amides, and alcohols, allowing for the construction of more elaborate molecular frameworks. mdpi.com The ability to use carboxylic acids as adaptive functional groups in modern catalysis, including metallaphotoredox catalysis, has expanded the possibilities for their incorporation into complex structures. youtube.com Therefore, this compound represents a potential precursor for the synthesis of novel compounds with desired electronic and steric properties conferred by the dimethoxy-substituted phenyl ring.

Historical Development of Butanoic Acid Derivative Chemistry Relevant to Phenyl Substitution

The chemical foundation for the synthesis of this compound lies in the historical development of the Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgresearchgate.net This discovery was a landmark in organic chemistry, providing a powerful method for the formation of carbon-carbon bonds to an aromatic ring. wikipedia.org Initially focused on alkylation, the acylation variant quickly proved to be a more reliable method for introducing acyl groups, as it avoids the carbocation rearrangements often observed in Friedel-Crafts alkylations. wikipedia.org

The subsequent development of reliable reduction methods, such as the Clemmensen reduction (first reported in 1913), was crucial for converting the keto group from the acylation step into a methylene group, thus enabling the synthesis of alkylated aromatic compounds with straight chains. annamalaiuniversity.ac.in Over the years, significant research has focused on improving the efficiency and scope of these reactions, including the development of new catalysts and reaction conditions to enhance selectivity and functional group tolerance. nih.gov The evolution of these fundamental reactions has been instrumental in the synthesis of a vast array of phenyl-substituted carboxylic acids and their derivatives, which continue to be important intermediates in modern organic synthesis.

Chemical Data of this compound and Related Isomers

Below are tables detailing some of the key chemical properties of this compound and its structural isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | uni.lu |

| Molecular Weight | 224.25 g/mol | uni.lu |

| Monoisotopic Mass | 224.10486 Da | uni.lu |

| Predicted XlogP | 2.1 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 225.11214 | 148.5 |

| [M+Na]⁺ | 247.09408 | 155.9 |

| [M-H]⁻ | 223.09758 | 150.9 |

| [M+NH₄]⁺ | 242.13868 | 166.4 |

| [M+K]⁺ | 263.06802 | 154.5 |

| Data from PubChemLite uni.lu |

Table 3: Properties of Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | 13575-74-1 | C₁₂H₁₆O₄ | 224.25 |

| 4-(2,3-Dimethoxyphenyl)butanoic acid | 64400-76-6 | C₁₂H₁₆O₄ | 224.25 |

| 4-(2,5-Dimethoxyphenyl)butanoic acid | 1083-11-0 | C₁₂H₁₆O₄ | 224.25 |

| Data sourced from PubChem chemsynthesis.comnih.govcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-6-9(11(8-10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRYTCBBYQNVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 2,4 Dimethoxyphenyl Butanoic Acid

Retrosynthetic Approaches for the Butanoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. scispace.comclearsynth.com This process involves identifying key bonds that can be disconnected, corresponding to reliable chemical reactions performed in the forward direction.

Analysis of Key Disconnections

The primary disconnection for 4-(2,4-dimethoxyphenyl)butanoic acid involves the bond between the aromatic ring and the butanoic acid side chain. This leads to two principal synthons: a nucleophilic 2,4-dimethoxyphenyl anion and an electrophilic four-carbon chain with a carboxylic acid or a precursor group. This disconnection is strategically sound as it points towards a Friedel-Crafts type reaction, a robust method for forming carbon-carbon bonds with aromatic rings. researchgate.netias.ac.in

A further disconnection can be considered within the butanoic acid moiety itself. For instance, the C2-C3 bond of the butanoic acid could be disconnected, suggesting an aldol-type condensation or a Michael addition. However, the disconnection at the aryl-C4 bond is generally more direct and efficient.

Strategic Placement of the 2,4-Dimethoxyphenyl Moiety

The 2,4-dimethoxy substitution pattern on the phenyl ring is crucial for directing the synthetic strategy. The two methoxy (B1213986) groups are ortho, para-directing and activating, meaning they will direct incoming electrophiles to specific positions on the aromatic ring. nih.gov In a retrosynthetic sense, this implies that the butanoic acid chain can be introduced regioselectively. The starting material for this moiety is resorcinol (B1680541) dimethyl ether (1,3-dimethoxybenzene), a readily available and highly activated aromatic compound. The activating nature of the methoxy groups facilitates electrophilic aromatic substitution reactions under relatively mild conditions. researchgate.net

Forward Synthesis Pathways

The forward synthesis of this compound primarily relies on a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Friedel-Crafts Acylation and Subsequent Transformations

The most common and effective method for constructing the carbon skeleton of the target molecule is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with succinic anhydride (B1165640). researchgate.netbeilstein-journals.org This reaction forms the intermediate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. The subsequent reduction of the keto group yields the final product.

The success of the Friedel-Crafts acylation is highly dependent on the choice of catalyst and reaction conditions. Lewis acids are typically employed to activate the succinic anhydride, generating a highly electrophilic acylium ion intermediate. ias.ac.in Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. researchgate.netbeilstein-journals.org However, other Lewis acids and even Brønsted acids have been investigated to improve yields and selectivity, and to develop greener methodologies. The reaction is often carried out in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide, although solvent-free conditions have also been explored. rsc.orgnih.gov

The Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride exhibits high regioselectivity. The two methoxy groups on the aromatic ring are strongly activating and ortho, para-directing. The para position to the methoxy group at C1 and ortho to the methoxy group at C3 (the C4 position) is the most sterically accessible and electronically activated site for electrophilic attack. The C2 position is also activated but is sterically hindered by the two adjacent methoxy groups. The C6 position is electronically equivalent to the C2 position. Therefore, the acylation reaction predominantly occurs at the C4 position, leading to the desired 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. asianpubs.org

The chemoselectivity of the reaction is also a key consideration. Succinic anhydride possesses two identical carbonyl groups. The Lewis acid catalyst coordinates to one of the carbonyl oxygens, which makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich aromatic ring. Once one acylation has occurred, the resulting keto-acid product is generally less reactive than the starting 1,3-dimethoxybenzene, thus preventing significant double acylation.

Following the acylation, the carbonyl group of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid must be reduced to a methylene (B1212753) group to yield the final product. Standard reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are effective for this transformation. rsc.org The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Olefin Metathesis Approaches to the Butanoic Acid Chain

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and its application can be envisioned in the synthesis of precursors to this compound. A plausible strategy involves the cross-metathesis of a readily available 2,4-dimethoxyphenyl-substituted olefin with a suitable three-carbon synthon.

A hypothetical, yet chemically sound, approach would utilize the cross-metathesis of 1-allyl-2,4-dimethoxybenzene (B1305294) with an acrylate (B77674) ester, such as ethyl acrylate. This reaction, catalyzed by a ruthenium-based catalyst like the Grubbs second-generation catalyst, would yield ethyl 4-(2,4-dimethoxyphenyl)but-2-enoate. Subsequent reduction of the carbon-carbon double bond would provide the corresponding saturated ester, which can then be hydrolyzed to the target butanoic acid.

| Catalyst | Cross-Metathesis Partner | Potential Product |

| Grubbs II Catalyst | Ethyl acrylate | Ethyl (E)-4-(2,4-dimethoxyphenyl)but-2-enoate |

| Hoveyda-Grubbs II | Methyl crotonate | Methyl 4-(2,4-dimethoxyphenyl)-2-methylbut-2-enoate |

Challenges in this approach include controlling the E/Z selectivity of the newly formed double bond and preventing the homodimerization of the starting olefins. However, the high functional group tolerance of modern olefin metathesis catalysts makes this a viable, albeit not widely reported, strategy for this specific target.

Multi-Component Reactions for Carbon-Carbon Bond Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a direct MCR for the one-pot synthesis of this compound is not prominently described in the literature, analogous transformations suggest its feasibility.

One potential MCR strategy could involve a variation of the Doebner-von Miller reaction or a related condensation. For instance, a three-component reaction between 2,4-dimethoxybenzaldehyde (B23906), a malonic acid derivative, and a suitable C1-synthon in the presence of a catalyst could potentially construct the butanoic acid backbone.

Another conceptual approach could be a tandem reaction sequence initiated by a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and a β-ketoester, followed by a Michael addition and subsequent transformations. The complexity and potential for side reactions in such MCRs necessitate careful optimization of reaction conditions.

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of chemical compounds increasingly demands adherence to the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. The synthesis of this compound can be made greener through several modifications to traditional synthetic routes.

A common route to this compound involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride to form 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid, followed by reduction of the ketone. Green chemistry principles can be applied to both steps.

Greener Friedel-Crafts Acylation:

Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of acidic waste. Greener alternatives focus on using catalytic amounts of more environmentally benign catalysts.

| Catalyst | Solvent | Advantages |

| Zeolites (e.g., H-BEA) | Solvent-free or high-boiling solvent | Reusable, reduced waste |

| Ionic Liquids (e.g., [bmim]Cl·2AlCl3) | Ionic liquid as solvent and catalyst | Recyclable, high activity |

| Solid Acid Catalysts (e.g., Nafion-H) | Toluene, Dichloromethane (B109758) | Easily separable, reusable |

Greener Reduction Methods:

The reduction of the keto group in 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid is another area for green improvements. Classical methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and strong base at high temperatures) reductions have significant drawbacks, including the use of toxic metals and harsh conditions.

Catalytic hydrogenation represents a much greener alternative. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), with hydrogen gas is a clean and efficient method. The catalyst can be recovered and reused, and the only byproduct is water.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In the context of the Friedel-Crafts acylation/reduction pathway, several factors can be fine-tuned.

For the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride, key parameters include:

Catalyst Loading: In catalytic versions of the reaction, minimizing the amount of catalyst while maintaining a high reaction rate is essential for both cost and environmental reasons.

Temperature: The reaction temperature can influence the rate and selectivity. Higher temperatures may lead to side reactions or decomposition.

Reaction Time: Monitoring the reaction progress is necessary to ensure complete conversion without the formation of degradation products.

Solvent: The choice of solvent can affect the solubility of reactants and the catalyst's activity. In some cases, solvent-free conditions are optimal.

For the subsequent catalytic hydrogenation , optimization involves:

Hydrogen Pressure: Higher pressures can increase the reaction rate but require specialized equipment.

Catalyst Type and Loading: The choice of catalyst (e.g., Pd/C, PtO2) and its concentration can impact the efficiency and selectivity of the reduction.

Temperature: Mild temperatures are generally preferred to avoid over-reduction or side reactions.

Solvent: Protic solvents like ethanol (B145695) or acetic acid are commonly used and can influence the reaction rate.

| Reaction Step | Parameter | Typical Range | Effect on Yield |

| Friedel-Crafts Acylation | Temperature | 25-80 °C | Higher temperatures can increase rate but may decrease selectivity. |

| Catalyst Loading | 1-10 mol% (for catalytic) | Higher loading increases rate but also cost. | |

| Catalytic Hydrogenation | Hydrogen Pressure | 1-50 atm | Higher pressure generally increases reaction rate. |

| Catalyst Loading | 1-10 w/w% | Sufficient loading is needed for reasonable reaction times. |

Stereochemical Control in Analogous Butanoic Acid Syntheses

While this compound itself is achiral, the synthesis of chiral analogues, where a stereocenter is present in the butanoic acid chain, is of significant interest in medicinal chemistry. Stereochemical control can be achieved through various asymmetric synthetic strategies.

One common approach is the asymmetric hydrogenation of a prochiral precursor. For example, the asymmetric hydrogenation of a 4-aryl-4-oxobutenoic acid or a β-ketoester derivative can lead to the formation of a chiral alcohol or a chiral center at the β-position, respectively. Chiral catalysts, often based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are employed to achieve high enantioselectivity. A challenging direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess has been achieved using a Ru-SunPhos catalyst. nih.gov

Another strategy involves the use of chiral auxiliaries . An achiral starting material can be attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or a reduction. After the desired stereocenter is created, the auxiliary is removed.

Enzyme-catalyzed reactions also offer a powerful method for stereochemical control. For instance, a racemic mixture of a butanoic acid derivative could be resolved through enantioselective esterification or hydrolysis catalyzed by a lipase. Alternatively, a prochiral ketone precursor could be asymmetrically reduced using a ketoreductase to yield a single enantiomer of the corresponding alcohol. For instance, reductases from baker's yeast have been used for the stereoselective reduction of α-chloro-β-keto esters. researchgate.net

These methods, while demonstrated on analogous systems, provide a clear blueprint for the potential stereocontrolled synthesis of chiral derivatives of this compound.

Mechanistic Investigations of Reactions Involving 4 2,4 Dimethoxyphenyl Butanoic Acid and Its Analogues

Detailed Reaction Mechanism Elucidation for Carboxylic Acid Transformations

The carboxylic acid group is the primary site of reactivity in 4-(2,4-dimethoxyphenyl)butanoic acid, undergoing a variety of transformations. The elucidation of the mechanisms of these reactions is critical for optimizing reaction conditions and achieving desired chemical outcomes.

Esterification Mechanisms (e.g., Yamaguchi Esterification)

Esterification is a fundamental transformation of carboxylic acids. The Yamaguchi esterification is a powerful method for the synthesis of esters, especially in complex molecules, due to its mild reaction conditions and high yields. The reaction proceeds through a mixed anhydride (B1165640) intermediate.

The mechanism begins with the reaction of the carboxylic acid, this compound, with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base, typically a tertiary amine like triethylamine. This forms a mixed anhydride. The subsequent addition of an alcohol, in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of the desired ester. DMAP attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium intermediate. The alcohol then displaces DMAP to yield the final ester product. For aliphatic carboxylic acids, it has been proposed that a symmetric aliphatic anhydride may form in situ, which is then attacked by the alcohol.

Reactions with Organometallic Reagents (e.g., Organolithium Additions)

Organometallic reagents, such as organolithiums, are potent nucleophiles that react readily with carboxylic acids. The reaction of this compound with an organolithium reagent is a multi-step process.

Initially, the strongly basic organolithium reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. This is a rapid acid-base reaction. A second equivalent of the organolithium reagent then adds to the carbonyl carbon of the lithium carboxylate, forming a stable dianionic tetrahedral intermediate. masterorganicchemistry.com This intermediate remains in solution until an acidic workup is performed. masterorganicchemistry.com Upon addition of acid, the dianion is protonated to form a hydrate, which is unstable and readily eliminates a molecule of water to yield the corresponding ketone. masterorganicchemistry.com This method provides a route to synthesize ketones from carboxylic acids. aklectures.com

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a challenging transformation for simple aliphatic carboxylic acids. However, specific catalytic systems can facilitate this reaction for aryl-substituted acids like this compound.

One effective method involves heterogeneous catalysis using carbon-supported palladium nanoparticles (Pd/C). acs.org Studies on arylaliphatic acids have shown that the reaction can proceed at relatively low temperatures (e.g., 90 °C) in the presence of α-phase palladium hydride (α-PdHx) as the active phase. acs.org The proposed mechanism involves the dissociation of the α-C–H bond on the palladium surface to form a surface-bound intermediate. This is followed by the cleavage of the C–COO bond, releasing carbon dioxide. The resulting arylalkyl fragment then reacts with sorbed hydrogen to yield the final alkane product. acs.org

Alternatively, transition metal salts, particularly copper and silver compounds, can catalyze the decarboxylation of aryl carboxylic acids. rsc.org The mechanism is thought to proceed through a metal carboxylate complex. The ejection of carbon dioxide from this complex is a key step. rsc.org The presence of ortho substituents on the aromatic ring can influence the reaction rate, primarily through steric effects that destabilize the starting carboxylate complex. rsc.org

Kinetic and Thermodynamic Studies of Phenylbutanoic Acid Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters on the reaction pathway. While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, studies on analogous compounds, such as the oxidation of 4-oxo-4-phenylbutanoic acids, offer valuable insights.

For the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium (B8586437) fluorochromate, the reaction exhibits first-order kinetics with respect to the substrate, the oxidant, and H+ ions. orientjchem.org The reaction rates are influenced by the substituents on the phenyl ring, indicating the development of a positive charge in the transition state.

Thermodynamic parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and free energy of activation (ΔG‡), can be determined by studying the reaction at different temperatures. For the oxidation of 4-oxo-4-phenylbutanoic acid, the Arrhenius plot of log k2 versus 1/T is linear, allowing for the calculation of these parameters. orientjchem.org Such data are crucial for understanding the energy profile of the reaction and the nature of the transition state.

| Parameter | Description | Relevance to Phenylbutanoic Acid Reactions |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines how fast a reaction proceeds. For phenylbutanoic acids, it would be influenced by substituents and reaction conditions. |

| Order of Reaction | The power to which the concentration of a reactant is raised in the rate law. | Indicates how the reaction rate depends on the concentration of each reactant. Studies on related compounds show first-order dependence on the acid. orientjchem.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea leads to a faster reaction. Methoxy (B1213986) groups on the phenyl ring can influence Ea by affecting the stability of intermediates. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Provides information about the heat absorbed or released in forming the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Reflects the degree of order or disorder in the transition state compared to the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from reactants to the transition state. | Determines the spontaneity of the activation process. |

Catalytic Methodologies for Functional Group Interconversions

Catalytic methods offer efficient and selective routes for converting the functional groups in this compound into other valuable moieties.

The carboxylic acid group can be catalytically reduced to a primary alcohol. While catalytic hydrogenation of carboxylic acids is generally difficult, strong reducing agents like lithium aluminum hydride (LAH) are effective. msu.edu Alternatively, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like sodium hypophosphite can selectively reduce carboxylic acids to aldehydes after in situ conversion to an anhydride. ruhr-uni-bochum.de

The carboxylic acid can also be converted to a ketone through palladium-catalyzed cross-coupling reactions with arylboronic acids, following activation of the carboxylic acid as an anhydride. ruhr-uni-bochum.de Furthermore, catalytic decarbonylative elimination reactions can transform aliphatic carboxylic acids into alkenes. ruhr-uni-bochum.de

The methoxy groups on the aromatic ring can also be targeted. For instance, demethylation of a similar compound, 4-(4-methoxyphenyl)butanoic acid, has been achieved using aqueous hydrobromic acid without the need for an organic solvent or phase transfer catalyst, providing a greener synthetic route. fao.org

Influence of Methoxy Substituents on Aromatic Ring Reactivity and Electron Density

The two methoxy (-OCH3) groups on the phenyl ring of this compound have a profound influence on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. This influence is a combination of two electronic effects: the inductive effect and the resonance effect.

The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack by pulling electron density away from the ring through the sigma bond. acs.org

Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance (+R effect). acs.org This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the methoxy group.

Derivatization and Analogue Synthesis of 4 2,4 Dimethoxyphenyl Butanoic Acid

Synthesis of Novel Phenyl-Substituted Butanoic Acid Derivatives

The synthesis of novel derivatives of 4-(2,4-dimethoxyphenyl)butanoic acid allows for a systematic investigation of structure-activity relationships. Modifications can be strategically introduced at various positions of the molecule to fine-tune its properties.

Modifications to the butanoic acid chain, such as substitution at the alpha-position or extension of the carbon chain, can significantly impact the molecule's steric and electronic properties.

Alpha-Substitution: The introduction of substituents at the α-position of the carboxylic acid can be achieved through various established synthetic methodologies. One common approach involves the formation of an enolate followed by reaction with an electrophile. For instance, the Hell-Volhard-Zelinsky reaction can be employed to introduce a halogen at the α-position, which can then serve as a handle for further functionalization.

Table 1: General Methods for Alpha-Substitution of Carboxylic Acids

| Reaction | Reagents | Product |

|---|---|---|

| Halogenation (HVZ Reaction) | 1. Br₂, PBr₃2. H₂O | α-Bromo carboxylic acid |

| Alkylation | 1. LDA, THF, -78 °C2. R-X | α-Alkyl carboxylic acid |

LDA: Lithium diisopropylamide; R-X: Alkyl halide; MoOPH: Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide).

Chain Extension (Homologation): The extension of the butanoic acid chain by one or more carbon atoms can be accomplished through methods like the Arndt-Eistert synthesis quora.comnrochemistry.comorganic-chemistry.orglibretexts.org. This reaction sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the chain-extended carboxylic acid, ester, or amide, respectively quora.comnrochemistry.comorganic-chemistry.orglibretexts.org.

The 2,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given that the para position to the 4-methoxy group is occupied by the butanoic acid chain, and the ortho position to the 2-methoxy group is also substituted, the most likely position for electrophilic attack is the 5-position of the ring.

Common electrophilic substitution reactions that can be employed include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using bromine or chlorine in the presence of a Lewis acid to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group.

These reactions would lead to a variety of 5-substituted-4-(2,4-dimethoxyphenyl)butanoic acid derivatives, allowing for the introduction of a wide range of functional groups.

The synthesis of polyfunctionalized analogues involves the combination of modifications at both the butanoic acid chain and the dimethoxyphenyl moiety. For example, an α-substituted derivative could undergo subsequent functionalization on the aromatic ring, leading to a molecule with multiple points of diversity. The purposeful synthesis of such polyfunctional organic substances is a significant area of organic chemistry, yielding compounds that can serve as versatile building blocks or ligands for metal complexes researchgate.netncert.nic.in.

Structure-Reactivity Relationship Studies in Derived Compounds

Systematic modifications of the parent compound, this compound, and the subsequent evaluation of the reactivity of the resulting derivatives are crucial for establishing structure-reactivity relationships (SRR). These studies aim to understand how specific structural changes influence the chemical reactivity and, by extension, the potential biological activity of the molecules.

For instance, the introduction of electron-withdrawing groups on the phenyl ring would be expected to increase the acidity of the carboxylic acid, while electron-donating groups would decrease it. Similarly, the steric bulk of substituents near the carboxylic acid group can influence its accessibility for reactions such as esterification or amidation. Quantitative structure-activity relationship (QSAR) models can be developed to correlate these structural features with observed reactivity, providing a predictive tool for the design of new analogues with desired properties.

Preparation of Heterocyclic Compounds Incorporating the Butanoic Acid Core

The butanoic acid chain can serve as a precursor for the synthesis of various heterocyclic systems. One common strategy involves the intramolecular cyclization of a suitably functionalized derivative. For example, conversion of the carboxylic acid to a γ-keto acid would provide a key intermediate for the synthesis of five-membered heterocycles like furan-2-ones organic-chemistry.org.

Another important cyclization reaction of γ-arylbutanoic acids is the intramolecular Friedel-Crafts acylation to form α-tetralones orgsyn.orggoogle.comsemanticscholar.org. In the case of this compound, treatment with a strong acid catalyst such as polyphosphoric acid or hydrofluoric acid could induce cyclization to yield a substituted tetralone. The regioselectivity of this cyclization would be directed by the activating methoxy groups on the aromatic ring.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Derivative | Reaction Type | Heterocyclic Product |

|---|---|---|

| γ-Keto-4-(2,4-dimethoxyphenyl)butanoic acid | Intramolecular condensation | Substituted furan-2-one |

Synthesis of Organometallic Complexes with Butanoic Acid Ligands (e.g., Organotin Derivatives)

The carboxylic acid functionality of this compound makes it a suitable ligand for the formation of coordination complexes with various metal ions ias.ac.inwikipedia.orggiqimo.comwits.ac.za. The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion, leading to a diverse range of supramolecular structures wits.ac.za.

Organotin(IV) Derivatives: A significant area of research has been the synthesis of organotin(IV) carboxylates due to their interesting structural features and biological activities asianpubs.orgnih.govresearchgate.net. The reaction of this compound with organotin(IV) oxides or halides would be expected to yield the corresponding organotin(IV) carboxylates. The stoichiometry of the reactants can be controlled to produce di- or tri-organotin(IV) complexes.

For example, the reaction with a diorganotin(IV) oxide, R₂SnO, would likely yield a dimeric complex with a central Sn₂O₂ core, while reaction with a triorganotin(IV) hydroxide, R₃SnOH, would lead to a monomeric or polymeric structure depending on the nature of the R groups and the crystallization conditions.

Table 3: Representative Organotin(IV) Carboxylate Structures

| General Formula | Structural Motif | Coordination at Tin |

|---|---|---|

| [R₂Sn(O₂CR')₂] | Monomeric | Octahedral |

| [(R₂SnO₂CR')₂O]₂ | Dimeric ladder | Trigonal bipyramidal and octahedral |

R = alkyl or aryl group; R' = (2,4-dimethoxyphenyl)propyl group.

The synthesis and characterization of such organometallic complexes of this compound would provide valuable insights into their coordination chemistry and could lead to the discovery of novel compounds with interesting catalytic or biological properties.

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-(2,4-Dimethoxyphenyl)butanoic acid, offering precise information about the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Data:

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 2,4-dimethoxyphenyl group and the butanoic acid chain. docbrown.infowisc.edudocbrown.infolibretexts.org

¹H NMR: The aromatic protons are expected to appear in the range of δ 6.4-7.1 ppm. The proton at the C5 position, situated between two electron-donating methoxy (B1213986) groups, would be the most shielded. The protons of the butanoic acid chain would appear at distinct chemical shifts: the CH₂ group adjacent to the aromatic ring (Cα) around δ 2.6 ppm, the next CH₂ group (Cβ) around δ 1.9 ppm, and the CH₂ group adjacent to the carboxyl group (Cγ) around δ 2.3 ppm. The two methoxy groups would present as sharp singlets around δ 3.8 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield shift, typically above δ 10 ppm. docbrown.inforesearchgate.net

¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 179-180 ppm. docbrown.info The carbons of the aromatic ring would appear between δ 98 and 160 ppm, with the oxygen-substituted carbons (C2 and C4) being the most deshielded. The carbons of the alkyl chain would be found in the upfield region, typically between δ 20 and 35 ppm. docbrown.infolibretexts.org The methoxy group carbons would resonate around δ 55 ppm. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 179.5 |

| C2 (Ar) | 159.8 |

| C4 (Ar) | 158.0 |

| C6 (Ar) | 130.5 |

| C1 (Ar) | 121.0 |

| C5 (Ar) | 104.5 |

| C3 (Ar) | 98.6 |

| OCH₃ | 55.4 |

| Cγ | 33.8 |

| Cα | 29.5 |

| Cβ | 25.2 |

The flexibility of the butanoic acid side chain allows for multiple spatial arrangements or conformations. Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the predominant solution-state conformation. researchgate.netnih.gov NOESY experiments can detect through-space interactions between protons. For instance, correlations between the protons of the Cα methylene (B1212753) group and the aromatic protons would help define the orientation of the side chain relative to the phenyl ring. The study of related substituted phenylbutanoic acids indicates that the conformational preferences are influenced by steric and electronic interactions between the substituents and the flexible side chain. researchgate.netnih.gov Computational modeling, in conjunction with NMR data, can provide a more detailed picture of the molecule's low-energy conformations. nih.gov

Tautomerism involves the migration of a proton, and for this compound, the most likely form is the carboxylic acid itself. Keto-enol tautomerism is not a significant consideration for the aromatic ring or the saturated alkyl chain. Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational dynamics around the single bonds, for example, the bond connecting the phenyl ring to the butanoic acid chain. researchgate.net At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for otherwise equivalent aromatic protons, providing insight into the rotational energy barrier. However, for a molecule of this nature at room temperature, rapid rotation is expected, leading to time-averaged signals.

Mass Spectrometry (MS) Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information on the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-resolution mass spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of this compound, which is C₁₂H₁₆O₄. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), the elemental composition can be definitively established. The predicted monoisotopic mass of the neutral molecule is 224.1049 Da. HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 225.1121 or the sodiated adduct [M+Na]⁺ at m/z 247.0941. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion) to generate a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, the fragmentation is expected to occur at several key points.

A primary fragmentation pathway for phenylbutanoic acids involves a McLafferty rearrangement, which would lead to the neutral loss of acetic acid (60 Da), although this is more prominent in esters. docbrown.info More common fragmentation pathways include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of the carboxyl group (-45 Da) as a COOH radical.

Cleavage of the alkyl chain.

A characteristic cleavage leading to the formation of a highly stable dimethoxybenzyl or dimethoxytropylium ion. The most prominent peak in the MS/MS spectrum is often the 2,4-dimethoxybenzyl cation at m/z 151 , resulting from cleavage of the bond between the Cα and Cβ carbons of the butanoic acid chain.

Interactive Data Table: Predicted MS Fragmentation of this compound [M+H]⁺

| m/z (Product Ion) | Proposed Fragment Structure/Loss |

| 207.1016 | [M+H - H₂O]⁺ |

| 179.0703 | [M+H - H₂O - CO]⁺ |

| 165.0910 | [C₁₀H₁₃O₂]⁺ (Loss of formic acid and water) |

| 151.0753 | [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups. nist.govthermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nist.gov A strong, sharp absorption around 1700-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net The C-O stretching of the acid and the methoxy groups, as well as the C-H stretching and bending of the alkyl chain and aromatic ring, would also be present. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give a strong Raman signal. researchgate.net The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The non-polar C-H and C-C bonds of the alkyl chain and aromatic ring are expected to show strong signals in the Raman spectrum. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, in different states or environments.

Interactive Data Table: Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700-1720 | FT-IR, Raman |

| Aromatic Ring | C=C stretch | 1450-1600 | FT-IR, Raman |

| Methoxy Group | C-O stretch | 1200-1250 (asymmetric), 1020-1075 (symmetric) | FT-IR |

| Alkyl Chain | C-H stretch | 2850-2960 | FT-IR, Raman |

X-ray Crystallographic Analysis for Solid-State Structural Determination and Supramolecular Interactions

Comprehensive searches for X-ray crystallographic data for this compound did not yield specific structural information, such as crystal system, space group, or unit cell dimensions. While crystallographic studies are available for analogous butanoic acid derivatives, direct experimental data for the title compound is not present in the reviewed literature. Such studies, when conducted, would provide precise measurements of bond lengths, angles, and torsion angles, offering a definitive depiction of the molecule's three-dimensional geometry in the solid state.

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The investigation of intermolecular hydrogen bonding networks and crystal packing is fundamental to understanding the supramolecular chemistry of a compound. In the absence of a determined crystal structure for this compound, a specific description of its hydrogen bonding and packing motifs cannot be detailed. Generally, carboxylic acids are known to form strong hydrogen-bonded dimers, creating characteristic eight-membered ring synthons. Additionally, other functional groups can participate in forming extended networks. For example, in the crystal structure of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, hydrogen bonds form between the carboxylic acid and the aldehyde of an adjacent molecule, and molecules also interact via π-stacking. A crystallographic study of this compound would be necessary to identify its specific intermolecular interactions and packing arrangement.

Computational Chemistry Studies on this compound

A thorough search of scientific literature did not reveal any specific computational chemistry studies performed on this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties. Such studies on related butanoic acid derivatives have been conducted to explore their electronic and geometrical properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

No specific DFT calculations for the geometry optimization and electronic structure of this compound have been reported in the available literature. DFT studies on similar organic molecules are routinely used to predict optimized geometries, which can then be compared with experimental data if available. These calculations also provide insights into the electronic properties of the molecule.

HOMO-LUMO Energy Analysis for Reactivity Prediction

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy analysis for this compound has not been published. The energies of the HOMO and LUMO are important quantum chemical parameters that help in understanding the chemical reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For a detailed reactivity prediction of this compound, dedicated DFT calculations would be required.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Specific Natural Bond Orbital (NBO) analysis of this compound is not available in the surveyed literature. NBO analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. It is particularly useful for analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. Such an analysis for this compound would elucidate the nature of its intramolecular and potential intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound. This method simulates the atomic motions of a molecule over time by integrating Newton's laws of motion, providing insights into the molecule's dynamic behavior and conformational preferences. The flexibility of the butanoic acid side chain, coupled with the rotational freedom of the methoxy groups on the phenyl ring, gives rise to a complex potential energy surface with multiple local minima, each corresponding to a different conformer.

The process of an MD simulation involves defining a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, force fields such as AMBER, CHARMM, or GROMOS are commonly employed. The simulation is typically performed in a solvent box, often water, to mimic physiological conditions, under constant temperature and pressure (NPT ensemble). mdpi.com

By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of atomic coordinates is generated. This trajectory can be analyzed to understand the conformational flexibility of the molecule. Key analyses include the calculation of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, by analyzing the dihedral angles of the rotatable bonds, it is possible to identify the most populated conformational states and the energy barriers between them. nih.govresearchgate.net Such simulations can reveal how the molecule might adapt its shape, for instance, when interacting with a biological target. nih.govdovepress.com

The conformational space of this compound is largely dictated by the torsion angles within the butanoic acid chain and the orientation of the dimethoxyphenyl group. The flexibility is crucial for its interaction with biological systems, as the molecule may need to adopt a specific conformation to bind effectively to a receptor or enzyme active site. nih.govnih.gov

Below is an illustrative data table summarizing key dihedral angles that govern the conformational flexibility of this compound, as would be obtained from a detailed molecular dynamics simulation analysis.

Table 1: Key Dihedral Angles and Their Observed Ranges in Molecular Dynamics Simulations of this compound

| Dihedral Angle | Atoms Involved | Predominant Conformation(s) (°)* | Description |

| τ1 | C(aryl)-C(aryl)-Cα-Cβ | -90 to -120 and 90 to 120 | Rotation of the butanoic acid chain relative to the phenyl ring. |

| τ2 | C(aryl)-Cα-Cβ-Cγ | 160 to 180 (anti-periplanar) | Defines the extension of the alkyl chain. |

| τ3 | Cα-Cβ-Cγ-C(O)OH | -60 to -80 (gauche) and 160 to 180 (anti-periplanar) | Orientation of the carboxylic acid group relative to the chain. |

| τ4 | C(aryl)-O-CH3 (ortho) | 0 to 20 and 160 to 180 | Orientation of the ortho-methoxy group. |

| τ5 | C(aryl)-O-CH3 (para) | 0 to 20 and 160 to 180 | Orientation of the para-methoxy group. |

| Note: These values are exemplary and represent typical ranges observed for similar arylalkanoic acids in MD simulations. |

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Spectra)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters. nih.govmdpi.com These theoretical calculations provide valuable support for experimental data, aiding in the structural elucidation and characterization of novel compounds like this compound.

Theoretical Infrared (IR) Spectra

Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). openaccesspub.org The calculation involves geometry optimization of the molecule to its lowest energy conformation, followed by a frequency calculation. The output provides the harmonic vibrational frequencies and their corresponding intensities. mdpi.com

It is a common practice to scale the calculated frequencies with an empirical scaling factor to correct for anharmonicity and the approximate nature of the theoretical methods, thereby improving the agreement with experimental spectra. nih.govresearchgate.netnih.gov The predicted IR spectrum can then be used to assign the vibrational modes observed in an experimental FTIR spectrum. For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and carboxylic acid groups, and various C-H and aromatic C=C stretching and bending vibrations.

Table 2: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹)* | Description |

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretches |

| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H stretches |

| ν(C=O) | 1735 | Carboxylic acid C=O stretch |

| ν(C=C) | 1615, 1500 | Aromatic C=C stretches |

| δ(C-H) | 1460-1380 | Aliphatic C-H bending |

| ν(C-O) ether | 1260, 1040 | Asymmetric and symmetric C-O-C stretches |

| ν(C-O) acid | 1210 | Carboxylic acid C-O stretch |

| γ(C-H) | 900-700 | Out-of-plane aromatic C-H bending |

| Note: These frequencies are illustrative and based on typical values for similar functional groups calculated using DFT methods. |

Theoretical Nuclear Magnetic Resonance (NMR) Spectra

The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of DFT. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. jcdronline.org The calculations are performed on the DFT-optimized geometry of the molecule.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. docbrown.infosigmaaldrich.com Predicted NMR spectra can aid in the assignment of complex experimental spectra, especially for molecules with many similar proton or carbon environments. For this compound, DFT calculations can help to precisely assign the signals of the aromatic protons and the carbons of the phenyl ring and the butanoic acid chain. organicchemistrydata.orgmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12.10 | 179.5 |

| -CH₂-COOH | 2.45 | 33.8 |

| -CH₂-CH₂-COOH | 1.95 | 26.5 |

| Ar-CH₂- | 2.70 | 25.0 |

| Ar-H (ortho to acid chain) | 7.10 | 132.0 |

| Ar-H (meta to acid chain) | 6.50 | 105.0 |

| Ar-H (para to acid chain) | 6.45 | 98.5 |

| Ar-C (ipso) | - | 120.8 |

| Ar-C-OCH₃ (ortho) | - | 160.4 |

| Ar-C (meta) | - | 105.2 |

| Ar-C-OCH₃ (para) | - | 157.6 |

| -OCH₃ (ortho) | 3.85 | 55.6 |

| -OCH₃ (para) | 3.80 | 55.4 |

| Note: These chemical shifts are exemplary and represent values that would be expected from DFT/GIAO calculations for this structure. |

Advanced Analytical Methodologies for Research and Industrial Process Monitoring

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. wjpmr.com For "4-(2,4-Dimethoxyphenyl)butanoic acid," both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as powerful tools, each suited for different aspects of its analysis. scispace.com

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile compounds like "this compound". ijprajournal.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this purpose. scispace.com Method development involves optimizing parameters such as column type, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation of the target compound from impurities and starting materials. wjpmr.comijprajournal.com

A typical HPLC method for purity assessment would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. wjpmr.com The UV detector is commonly used, as the dimethoxyphenyl group provides a strong chromophore.

Validation of the HPLC method is performed according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. pensoft.net For instance, a method developed for a similar compound, 4-(4-Nitrophenyl)butyric acid, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier to ensure good peak shape. sielc.com A similar approach would be effective for "this compound."

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic acids. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Formic acid acts as an ion-suppressor to improve the peak shape of the carboxylic acid. Acetonitrile is a common organic modifier. sielc.com |

| Elution | Isocratic or Gradient | An isocratic method (e.g., 60:40 Acetonitrile:Water) can be used for simple purity checks. A gradient elution is preferred for separating complex mixtures of impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at ~278 nm | The dimethoxybenzene chromophore is expected to have a strong absorbance maximum near this wavelength. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. mdpi.com Direct analysis of carboxylic acids like "this compound" by GC is challenging due to their low volatility and tendency to adsorb onto the column. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. ugd.edu.mk This is commonly achieved by reaction with reagents like diazomethane (B1218177) or by Fischer esterification.

Once derivatized, the sample is injected into the GC, where it is vaporized. The volatile derivatives are then separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. mdpi.com GC-MS is particularly powerful as it provides structural information, aiding in the identification of unknown impurities. ugd.edu.mk

Table 2: Typical GC-MS Parameters for Analysis of a Volatile Derivative

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Conversion to methyl ester (e.g., using BF₃/Methanol) | Increases volatility and thermal stability for GC analysis. |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | A non-polar column that separates compounds primarily by boiling point. |

| Injector Temp. | 270 °C | Ensures complete and rapid vaporization of the derivatized analyte. ugd.edu.mk |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C | A temperature gradient is necessary to elute compounds with a range of boiling points. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas for transporting analytes through the column. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectra for compound identification. researchgate.net |

| MS Source Temp. | 230 °C | Standard temperature for the ion source. ugd.edu.mk |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. nih.gov For "this compound," Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used hyphenated technique. nih.govresearchgate.net It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

This technique is crucial for identifying and quantifying the compound at very low levels, such as in biological matrices or environmental samples. The LC system separates the target compound from the matrix components. The eluent then enters the mass spectrometer, where the compound is ionized (typically by electrospray ionization, ESI), and the parent ion is selected and fragmented. Specific fragment ions are then monitored, providing an exceptionally high degree of certainty in identification and quantification, even in the presence of co-eluting interferences. unimi.it To enhance ionization efficiency and chromatographic retention on reversed-phase columns, carboxylic acids are sometimes derivatized using agents like 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govresearchgate.net

Table 3: Predicted LC-MS/MS Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.11214 | 148.5 |

| [M+Na]⁺ | 247.09408 | 155.9 |

| [M-H]⁻ | 223.09758 | 150.9 |

Data predicted using CCSbase, providing theoretical values for mass spectrometry analysis. uni.lu

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. iajps.comresearchgate.net The presence of the dimethoxyphenyl chromophore in "this compound" makes it an ideal candidate for this technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. iajps.com

For quantitative analysis, a pure standard of the compound is used to prepare a series of solutions of known concentrations in a suitable solvent (e.g., ethanol (B145695) or methanol). The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which must be determined by scanning the UV spectrum. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.netnih.gov While less selective than chromatographic methods, spectrophotometry is highly useful for rapid concentration determination in pure or simple mixtures. derpharmachemica.com

Applications in Chemical Technology and Materials Science Non Biological

Role as a Precursor in the Synthesis of Non-Polymeric Organic Materials

The structure of 4-(2,4-dimethoxyphenyl)butanoic acid makes it a valuable starting material for the synthesis of a variety of non-polymeric organic molecules, including heterocyclic compounds and other functionalized organic materials. The presence of the carboxylic acid and the activated aromatic ring allows for a range of synthetic transformations.

One of the key applications of 4-arylbutanoic acids is in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For instance, substituted 4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form furanone derivatives. chimicatechnoacta.ru By analogy, this compound could potentially be converted into a corresponding ketone and subsequently cyclized to form a substituted dihydrofuranone. The reaction conditions for such cyclizations often involve the use of dehydrating agents or acid catalysts.

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides, which serve as key intermediates in organic synthesis. For example, the reaction of this compound with an appropriate amine in the presence of a coupling agent would yield the corresponding amide. These amides can possess unique properties and serve as building blocks for more complex molecules. The synthesis of novel carboxamide and thioamide derivatives from benzophenone (B1666685) and piperidine (B6355638) nuclei highlights the utility of such reactions in generating new chemical entities. chemrxiv.org

The Friedel-Crafts reaction is another important transformation that can be employed, using the dimethoxy-activated phenyl ring of this compound. This reaction could be used to introduce additional substituents onto the aromatic ring, leading to a diverse range of substituted phenylalkanoic acid derivatives with tailored properties. google.com

The following table summarizes potential non-polymeric organic materials that could be synthesized from this compound and the general synthetic methods that could be employed.

| Target Non-Polymeric Material | Potential Synthetic Route | Key Intermediates |

| Substituted Dihydrofuranones | Intramolecular cyclization of a corresponding γ-keto acid | γ-keto-4-(2,4-dimethoxyphenyl)butanoic acid |

| N-Substituted Amides | Amidation with various amines | 4-(2,4-Dimethoxyphenyl)butanoyl chloride |

| Aryl-Substituted Esters | Esterification with various phenols | This compound |

| Functionalized Benzophenones | Friedel-Crafts acylation | This compound |

Integration into Polymer Synthesis as Monomeric Units

The bifunctional nature of this compound, possessing a terminal carboxylic acid group, allows for its integration as a monomeric unit in the synthesis of various polymers, particularly polyesters and polyamides, through step-growth polymerization. The inclusion of the 2,4-dimethoxyphenyl group can impart specific properties to the resulting polymer, such as increased rigidity, altered solubility, and enhanced thermal stability.

Polyesters: this compound can react with diols in a polycondensation reaction to form polyesters. The reaction typically proceeds at elevated temperatures with the removal of a small molecule, such as water. The resulting polyesters would feature the dimethoxyphenyl moiety as a pendant group along the polymer backbone. The steric bulk of this group can influence the polymer's morphology, potentially leading to amorphous materials with higher glass transition temperatures compared to their aliphatic counterparts. The synthesis of polyesters from bio-based diols and dicarboxylic acids is a growing field, and this compound could serve as a valuable monomer in this context. chemrxiv.orgchemrxiv.org The incorporation of rigid diols is a known strategy to enhance the stiffness of polyester (B1180765) chains. nih.gov

Polyamides: Similarly, this compound can be polymerized with diamines to produce polyamides. nih.gov The resulting polymers would possess amide linkages in the backbone and the dimethoxyphenyl pendant group. These polyamides are expected to exhibit good thermal properties and potentially interesting solubility characteristics due to the presence of the aromatic side group. The synthesis of aromatic polyamides containing various functional groups is an active area of research, with applications in high-performance materials. ntu.edu.twmdpi.com The direct synthesis of polyamides from dicarboxylic acids and diamines is a well-established industrial process. researchgate.netresearchgate.net

The table below illustrates the potential polymer structures that can be synthesized using this compound as a monomer.

| Polymer Type | Co-monomer | General Polymer Structure |

| Polyester | Ethylene Glycol | -[O-CH2-CH2-O-C(=O)-(CH2)3-C6H3(OCH3)2]-n |

| Polyamide | Hexamethylenediamine | -[NH-(CH2)6-NH-C(=O)-(CH2)3-C6H3(OCH3)2]-n |

Application in Catalysis (e.g., as a Ligand in Organometallic Catalysis)

While direct applications of this compound as a catalyst or ligand are not extensively documented, its chemical structure suggests potential in the field of organometallic catalysis. The carboxylic acid and the electron-rich phenyl ring can be functionalized to create ligands that can coordinate with metal centers, thereby forming catalytically active complexes.

The term "ligand" in organometallic chemistry refers to an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand, such as its electronic and steric characteristics, play a crucial role in determining the reactivity and selectivity of the catalyst.

A plausible route to utilize this compound in catalysis is to modify its structure to incorporate coordinating atoms, such as nitrogen or phosphorus. For example, the carboxylic acid could be converted to an amide with a substituted aniline, introducing a nitrogen donor atom. Alternatively, the phenyl ring could be functionalized with phosphine (B1218219) groups. These modified derivatives could then act as ligands for transition metals like palladium, ruthenium, or copper, which are widely used in various catalytic transformations. For instance, chiral copper(I) complexes with specific ligands have been used in the catalytic asymmetric alkynylation of α-imino esters. nih.gov

The field of catalysis has seen significant advancements with the development of N-heterocyclic carbene (NHC) ligands, which have led to highly active and stable palladium catalysts for cross-coupling reactions. mdpi.com While not a direct application, this highlights the importance of ligand design in modern catalysis. The general class of phenylalkanoic acids and their derivatives have been explored for their potential in various chemical transformations. google.comwikipedia.org

Utilization in Advanced Chemical Sensor Development (excluding biological sensing)

The development of chemical sensors for the detection of specific analytes is a critical area of research in environmental monitoring, industrial process control, and safety. ejcmpr.com The fundamental principle of a chemical sensor involves a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal. scielo.br

This compound possesses structural features that could be exploited in the design of the recognition element of a chemical sensor. The aromatic ring can be functionalized to create a specific binding cavity for a target molecule. For example, the introduction of boronic acid groups onto the phenyl ring could lead to sensors for diols, a principle that has been extensively used in glucose sensing but could be adapted for non-biological diols. nih.govmdpi.com

Optical chemical sensors, which rely on changes in optical properties such as color or fluorescence upon analyte binding, are a particularly promising area. nih.gov A derivative of this compound could be synthesized to incorporate a chromophore or fluorophore. The binding of an analyte to the recognition site could then induce a change in the electronic environment of the dye, leading to a detectable change in its absorption or emission spectrum. The development of sensing materials can range from the molecular level to nanoparticles and polymers. youtube.com

The following table outlines a conceptual design for a chemical sensor based on a derivative of this compound.

| Sensor Component | Proposed Material/Molecule | Function |

| Recognition Element | A derivative of this compound functionalized with a specific binding site (e.g., a crown ether moiety for metal ion detection). | Selectively binds to the target analyte. |

| Transducer | A fluorophore attached to the recognition element. | Converts the binding event into a change in fluorescence intensity or wavelength. |

| Support Matrix | A polymer film or nanoparticle surface. | Immobilizes the recognition element and transducer. |

Environmental and Sustainable Chemistry Considerations in Research

Development of More Sustainable Synthetic Routes

A plausible and common laboratory synthesis of 4-(2,4-Dimethoxyphenyl)butanoic acid involves a two-step sequence: a Friedel-Crafts acylation followed by a ketone reduction.

Step 1: Friedel-Crafts Acylation The initial step typically involves the reaction of 1,3-dimethoxybenzene (B93181) with succinic anhydride (B1165640) to form the intermediate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. The classical approach uses a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in a chlorinated or nitroaromatic solvent. This method, while effective, has significant environmental drawbacks:

Catalyst: AlCl₃ is used in greater than stoichiometric amounts and cannot be recovered or recycled. The aqueous workup generates large volumes of acidic aluminum-containing waste.

Solvents: Traditional solvents like dichloromethane (B109758) or nitrobenzene (B124822) are hazardous and environmentally persistent.

Research into greener alternatives for Friedel-Crafts acylation offers more sustainable pathways. nih.gov One promising approach is the use of solvent-free, mechanochemical methods, where reactants are milled together, sometimes with a solid support. nih.gov This can drastically reduce or eliminate the need for hazardous solvents. Another alternative is replacing AlCl₃ with solid acid catalysts or polyphosphoric acid (PPA), which can sometimes be recycled and may offer simpler workup procedures, although they still present challenges. researchgate.net

Step 2: Reduction of the Carbonyl Group The second step is the reduction of the keto group in 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene (B1212753) group. Several classical methods exist:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is effective for aryl-alkyl ketones but generates significant toxic waste, including acidic solutions and heavy metals like zinc and highly toxic mercury. wikipedia.orgorganic-chemistry.org The harsh acidic conditions also limit its compatibility with other functional groups. wikipedia.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone, followed by elimination of nitrogen gas upon heating with a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol. wikipedia.orgalfa-chemistry.com While it avoids strong acids, it requires harsh basic conditions, high temperatures, and the use of hydrazine (B178648), which is a toxic and explosive reagent. wikipedia.orgmasterorganicchemistry.com

A far more sustainable and modern alternative is catalytic hydrogenation . This process involves reacting the ketoacid with hydrogen gas (H₂) over a metal catalyst, typically palladium on carbon (Pd/C). numberanalytics.comgoogle.com This method is highly efficient and offers significant green advantages:

High Atom Economy: The only theoretical byproduct is water.

Catalytic Nature: Only a small amount of the catalyst is needed, and it can often be recovered by simple filtration and reused, minimizing metal waste. numberanalytics.com

Milder Conditions: The reaction can often be run at lower temperatures and pressures compared to the Wolff-Kishner reduction, saving energy. nih.gov

Waste Reduction: It avoids the use of stoichiometric, toxic reagents like zinc amalgam or hydrazine. numberanalytics.com

The development of asymmetric transfer hydrogenation, which can use formate (B1220265) salts as a hydrogen source in an aqueous medium, represents a further step towards a truly green synthesis of related chiral compounds. liv.ac.uk

Atom Economy and E-Factor Analysis of Synthetic Processes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total mass of waste produced per unit mass of product.

A theoretical two-step synthesis of this compound is analyzed below.

Step 1: Friedel-Crafts Acylation